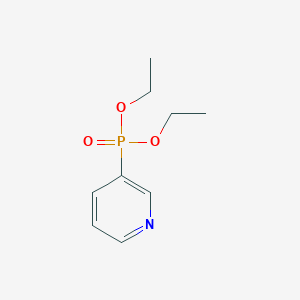

Diethyl pyridin-3-ylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl pyridin-3-ylphosphonate is a useful research compound. Its molecular formula is C9H14NO3P and its molecular weight is 215.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Diethyl pyridin-3-ylphosphonate is recognized for its role in the synthesis of various biologically active compounds. Its structural motif is often utilized in the design of pharmaceuticals, particularly those targeting specific biological pathways.

Synthesis of Heterocycles

The compound has been employed as a precursor in the synthesis of several heterocyclic compounds, including pyridines and pyrazoles. For instance, it has been involved in oxidative cycloaddition reactions that yield complex pyrazolopyridine structures, which are significant in drug development due to their metabolic stability and pharmacological properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential as a lead compound for further development into anticancer agents, particularly through mechanisms involving apoptosis and inhibition of angiogenesis .

Synthetic Organic Chemistry Applications

This compound serves as an important building block in synthetic organic chemistry, particularly for phosphonylation reactions.

Phosphonylation Reactions

The compound acts as a phosphonylating agent in one-pot reactions with heteroaromatic lithium reagents, leading to the formation of phosphonic acids. This method simplifies the synthesis of complex molecules by allowing multiple functional groups to be introduced in a single step .

Coordination Chemistry

It has also been studied for its coordination properties with metal ions, forming complexes that may have applications in catalysis and material science . The ability to form stable complexes makes this compound valuable in developing new catalytic systems.

Case Studies and Research Findings

Several studies have explored the applications of this compound across different fields:

Antimicrobial Properties

A study evaluated the antimicrobial activity of derivatives synthesized from this compound against various pathogens. Results indicated significant efficacy, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of compounds derived from this compound were assessed using DPPH free radical scavenging assays. The findings demonstrated a strong capacity to neutralize free radicals, highlighting its potential in therapeutic applications aimed at oxidative stress-related diseases .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

53340-10-6 |

|---|---|

Molekularformel |

C9H14NO3P |

Molekulargewicht |

215.19 g/mol |

IUPAC-Name |

3-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

PZSLNFUHTFJWSV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C1=CN=CC=C1)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.